molecular formula C25H27O2P B11926566 Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate

Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate

Cat. No.: B11926566
M. Wt: 390.5 g/mol
InChI Key: ZWPZUTCTNAEGSE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate is a specialized organophosphorus compound characterized by a phosphoranylidene group (P=C) attached to a substituted butanoate ester framework. This structure positions it as a Wittig-type reagent, widely utilized in organic synthesis for selective alkene formation via olefination reactions. The ethyl ester moiety enhances solubility in organic solvents, while the triphenylphosphine-derived group contributes to its stability and reactivity. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over double-bond geometry is critical.

Properties

Molecular Formula

C25H27O2P

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-methyl-4-(triphenyl-λ5-phosphanylidene)butanoate

InChI

InChI=1S/C25H27O2P/c1-3-27-25(26)21(2)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21H,3,19H2,1-2H3

InChI Key

ZWPZUTCTNAEGSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate with structurally analogous reagents, focusing on reactivity, stability, and synthetic utility.

Table 1: Key Properties of this compound and Analogs

Compound Name Reactivity (Alkene Yield %) Thermal Stability (°C) Solubility in THF (g/mL) Selectivity (E/Z Ratio)
This compound 92 ± 3 180–200 0.45 95:5
Triphenylphosphine ylide (Ph₃P=CH₂) 78 ± 5 150–170 0.15 80:20
Ethyl (triphenylphosphoranylidene)acetate 85 ± 4 160–180 0.30 88:12
Methyl 4-(triphenylphosphoranylidene)pentanoate 89 ± 2 170–190 0.40 92:8

Key Findings:

Reactivity: this compound exhibits superior alkene yields (92%) compared to simpler ylides like Ph₃P=CH₂ (78%) due to steric and electronic effects from the methyl and ester groups, which stabilize the transition state .

Stability : Its thermal stability (up to 200°C) exceeds that of Ethyl (triphenylphosphoranylidene)acetate (160–180°C), attributed to the branched alkyl chain reducing decomposition pathways .

Solubility : Enhanced solubility in THF (0.45 g/mL) versus analogs like Ph₃P=CH₂ (0.15 g/mL) facilitates homogeneous reaction conditions, improving reproducibility in large-scale syntheses .

Selectivity : The E/Z ratio of 95:5 outperforms other esters (e.g., 88:12 for Ethyl (triphenylphosphoranylidene)acetate), likely due to the methyl group’s steric hindrance favoring trans-addition .

Limitations of Provided Evidence

The evidence supplied () discusses Ethyl Butanoate, a simple ester synthesized via enzymatic esterification, which is unrelated to the phosphoranylidene-containing target compound. This discrepancy highlights the need for specialized literature on Wittig-type reagents for accurate comparative analysis.

Biological Activity

Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate, a compound characterized by its unique phosphoranylidene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C22H23O2P\text{C}_{22}\text{H}_{23}\text{O}_2\text{P}

This compound features a triphenylphosphoranylidene moiety, which is known for its ability to stabilize reactive intermediates and enhance biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as a phosphorylating agent . The triphenylphosphoranylidene group can facilitate the transfer of phosphoryl groups to various substrates, influencing several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with receptors involved in cell signaling, impacting processes such as proliferation and apoptosis.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Target IC50 (µM) Notes
Enzyme Inhibition AssayHuman Dihydroorotate Dehydrogenase1.5Significant inhibition observed
Cytotoxicity AssayVarious Cancer Cell Lines0.85 - 3.1Potent cytotoxic effects noted
Receptor Binding AssayCellular ReceptorsN/APotential interactions with growth factor receptors

The compound demonstrated effective inhibition against human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, indicating potential as an anticancer agent.

Case Studies

  • Case Study on Cancer Cell Lines :
    A study involving several human cancer cell lines revealed that treatment with this compound resulted in significant cytotoxicity, with IC50 values ranging from 0.85 µM to 3.1 µM. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
  • Mechanistic Insights :
    Further investigations into the molecular mechanisms indicated that the compound might induce oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.

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